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Abstract

AZD8329 is a potent and selective inhibitor of the enzyme 11[3-hydroxysteroid dehydrogenase
type 1 (11B-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of
glucocorticoid levels by converting inactive cortisone to active cortisol. Elevated intracellular
cortisol concentrations are implicated in the pathophysiology of various metabolic disorders.
This technical guide provides an in-depth overview of the mechanism of action of AZD8329,
including its inhibitory potency, selectivity, and effects in preclinical models and human studies.
Detailed experimental methodologies and signaling pathways are presented to offer a
comprehensive resource for researchers in the field.

Introduction to 113-HSD1 and its Role in Metabolism

11B3-hydroxysteroid dehydrogenase type 1 (113-HSD1) is a key enzyme in the prereceptor
metabolism of glucocorticoids. It catalyzes the conversion of inactive cortisone to the
biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid action in target
tissues such as the liver, adipose tissue, and the brain.[1][2] In contrast, the isoform 113-HSD2
inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues. Dysregulation of
11B3-HSDL1 activity, leading to excessive intracellular cortisol levels, has been linked to the
development of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.
[1] Therefore, selective inhibition of 113-HSD1 represents a promising therapeutic strategy for
these conditions.
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AZD8329: A Potent and Selective 113-HSD1 Inhibitor

AZD8329 is a small molecule, orally administered inhibitor of 113-HSD1.[3] It was developed
through the optimization of a class of carboxylic acid inhibitors, with structural modifications
leading to an improved technical profile in terms of solubility and pharmacokinetics compared
to its predecessor, AZD4017.[2][4]

In Vitro Inhibitory Activity and Selectivity

AZD8329 demonstrates potent inhibition of 113-HSD1 across multiple species. The half-
maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Species IC50 (nM) Reference
Recombinant 113-

Human 9 [3]
HSD1
11B-HSD1 in isolated

) Human 2 [3]

adipocytes
Recombinant 11p3-

Rat 89 [3]
HSD1
Recombinant 113-

Dog 15 [3]

HSD1

AZD8329 exhibits high selectivity for 113-HSD1 over the closely related enzyme 113-HSD?2,
with a selectivity of over 5000-fold.[3] It is also highly selective against other homologous
enzymes, including 173-HSD1 and 17(3-HSD3.[3]

Mechanism of Action: Signaling Pathway

The mechanism of action of AZD8329 is centered on its direct inhibition of 113-HSD1. By
blocking this enzyme, AZD8329 prevents the intracellular conversion of cortisone to cortisol.
This reduction in local cortisol levels leads to decreased activation of the glucocorticoid
receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling.
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Figure 1: 113-HSD1 Signaling Pathway and AZD8329 Inhibition.
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Experimental Protocols
In Vitro 113-HSD1 Enzyme Inhibition Assay

This assay determines the potency of a compound to inhibit 113-HSD1 activity.

e Enzyme Source: Microsomal fractions from cells overexpressing human recombinant 113-
HSD1.

e Substrate: Radiolabeled [3H]-cortisone.
o Cofactor: NADPH.

e Procedure:

[e]

The enzyme preparation is incubated with varying concentrations of the test compound
(e.g., AZD8329).

o The reaction is initiated by the addition of [3H]-cortisone and NADPH.
o The mixture is incubated at 37°C for a defined period.
o The reaction is stopped, and the steroids (cortisone and cortisol) are extracted.

o The amounts of [3H]-cortisone and [3H]-cortisol are quantified using high-performance
liquid chromatography (HPLC) with radiometric detection.

o The percentage of inhibition is calculated, and the IC50 value is determined by fitting the

data to a dose-response curve.
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Figure 2: Workflow for In Vitro 113-HSD1 Inhibition Assay.
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Ex Vivo 113-HSD1 Activity Assay in Adipose Tissue

This assay measures the activity of 113-HSD1 in tissue samples obtained from subjects after

administration of an inhibitor.

o Tissue Source: Adipose tissue biopsies from preclinical models or human subjects.
e Substrate: Radiolabeled [3H]-cortisone.

e Procedure:

o Adipose tissue is homogenized.

o

The homogenate is incubated with [3H]-cortisone.

After incubation, the reaction is stopped, and steroids are extracted.

[e]

o

The conversion of [3H]-cortisone to [3H]-cortisol is quantified by HPLC.

The 11B3-HSD1 activity is expressed as the percentage of conversion of cortisone to

[¢]

cortisol per unit of tissue weight or protein content.

Preclinical and Clinical Findings
Preclinical Pharmacokinetics and Pharmacodynamics

While a comprehensive, consolidated table of pharmacokinetic parameters for AZD8329
across all preclinical species is not publicly available, studies in Han Wistar rats have provided
valuable insights. Following a single oral dose of 10 mg/kg, plasma levels of AZD8329 reached
approximately five times the in vitro IC50, leading to a significant reduction in 113-HSD1

activity in both adipose tissue and liver.[3]

Clinical Studies and Tachyphylaxis

A Phase | clinical trial (NCT01207089) was conducted to assess the safety, tolerability,
pharmacokinetics, and pharmacodynamics of AZD8329 in overweight to obese but otherwise
healthy male subjects. While the full, published results of this trial are not readily available, a
key finding that emerged from early clinical studies with AZD8329 was the phenomenon of
tachyphylaxis.[5] After repeated dosing in both humans and rats, a loss of inhibition of 11[3-
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HSD1 activity in adipose tissue was observed compared to the inhibition seen after a single
dose.[5] This suggests a potential for decreased efficacy with chronic treatment, a factor that is
critical for the development of 113-HSD1 inhibitors.
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Figure 3: Logical Relationship of 113-HSD1 Inhibition to Therapeutic Effects.

Conclusion

AZD8329 is a potent and selective inhibitor of 113-HSD1 with a clear mechanism of action
involving the reduction of intracellular cortisol levels. While it has demonstrated significant
target engagement in preclinical and early clinical studies, the observation of tachyphylaxis in
adipose tissue with repeated dosing highlights a potential challenge for its long-term
therapeutic use. Further research is warranted to fully understand the implications of this
phenomenon and to explore strategies to overcome it for the successful clinical development of
11B-HSDL1 inhibitors in the treatment of metabolic diseases.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4621984/
https://www.benchchem.com/product/b1684384?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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